1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentylpiperidine-4-carboxamide;oxalic acid
Description
1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentylpiperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a cyclopentyl group, and a substituted phenyl ring, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentylpiperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClFN2O.C2H2O4/c19-16-6-3-7-17(20)15(16)12-22-10-8-13(9-11-22)18(23)21-14-4-1-2-5-14;3-1(4)2(5)6/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,21,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNOGDZPYCFHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the attachment of the substituted phenyl ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentyl Group: This step may involve alkylation reactions using cyclopentyl halides.
Attachment of the Substituted Phenyl Ring: This can be done through nucleophilic substitution reactions using 2-chloro-6-fluorobenzyl halides.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: It may have potential as a pharmaceutical agent, although further research is needed to explore its therapeutic properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentylpiperidine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include those with related structures, such as:
2-chloro-6-fluoroanisole: A compound with a similar substituted phenyl ring.
Cyclopentylpiperidine derivatives: Compounds with similar piperidine and cyclopentyl groups.
The uniqueness of 1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentylpiperidine-4-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
